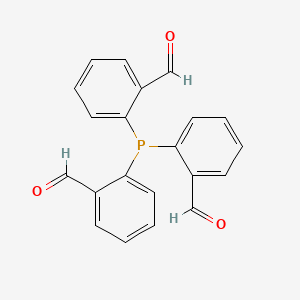

Tris(2-carboxaldehyde)triphenylphosphine

Descripción general

Descripción

Tris(2-carboxaldehyde)triphenylphosphine is a useful research compound. Its molecular formula is C21H15O3P and its molecular weight is 346.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Conformational Diastereoisomerism

Tris(2-carboxaldehyde)triphenylphosphine has been characterized through NMR spectroscopy and single-crystal X-ray diffraction. It demonstrates unique conformational diastereoisomerism, as observed in the trifunctionalized triphenylphosphine compound, tris-(2-n-propylimino)triphenylphosphine. This compound exhibits dynamic equilibrium between diastereoisomeric conformations, each with local C3-symmetry at the phosphorus atom. Such compounds are valuable in studying the energy barriers and equilibrium constants associated with conformational changes in organophosphorus compounds (Whitnall et al., 1997).

Catalyst in Nucleophilic Addition

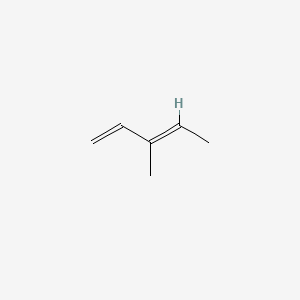

Triphenylphosphine, a closely related compound, has been used as a nucleophilic catalyst for the addition of azoles to electron-deficient allenes, demonstrating a method for functional allylation of azoles under neutral conditions. This methodology has also been extended to addition-cyclization reactions, which is important for the synthesis of heterocyclic substituted Michael olefins and indolizine-7-carboxylates (Virieux et al., 2006).

Homogeneous Hydrogenation Catalyst

Tris(triphenylphosphine)chlororhodium(I) and similar compounds have been found exceedingly effective as catalysts for the rapid and homogeneous hydrogenation of unsaturated compounds containing isolated olefinic and acetylenic linkages. They offer an advantage over heterogeneous catalysts in certain applications, such as in the synthesis of new types of compounds or improvements in synthetic routes (Osborn et al., 1966; Birch & Walker, 1971).

Hydrogen Transfer Reactions

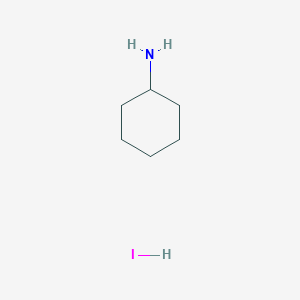

Compounds like tris(triphenylphosphine)cobalt trihydride, derived from tris(triphenylphosphine), catalyze hydrogen transfer between cyclohexanone and isopropyl alcohol. Such catalysts are significant for studying the mechanism of catalytic reactions and are useful reducing agents of carbonyl groups in organic compounds (Małunowicz et al., 1974).

Synthesis of Silyl Esters

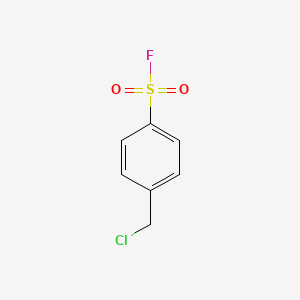

Tris(triphenylphosphine)cuprous chloride has been an efficient catalyst for the dehydrosilylation of carboxylic acids with silanes. This catalytic method is notable for its ability to afford silyl esters at relatively low temperatures in good yields. Triphenylphosphine itself also serves as a catalyst for this reaction, highlighting its versatility in synthetic chemistry (Liu et al., 2007).

Rhodium-Catalyzed Reactions

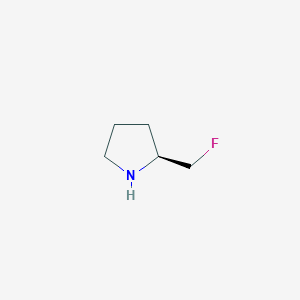

Tris(triphenylphosphine)Rhodium(I) Chloride, a related compound, catalyzes the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters. This has enabled efficient synthesis methods for dipeptide isosters, which are important in the development of pharmaceuticals and bioactive compounds (Saiah & Pellicciari, 1995).

Propiedades

IUPAC Name |

2-bis(2-formylphenyl)phosphanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15O3P/c22-13-16-7-1-4-10-19(16)25(20-11-5-2-8-17(20)14-23)21-12-6-3-9-18(21)15-24/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVNSMJGMCPGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30789811 | |

| Record name | 2,2',2''-Phosphanetriyltribenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30789811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-83-8 | |

| Record name | 2,2',2''-Phosphanetriyltribenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30789811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

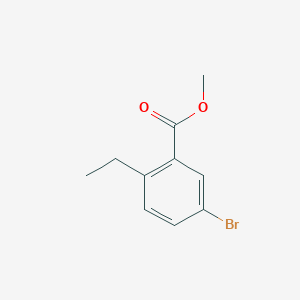

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)